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Compound of Interest

Compound Name: 2-Azidobenzaldehyde

Cat. No.: B097285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Azidobenzaldehyde, also known as ortho-azidobenzaldehyde, is a bifunctional aromatic

compound featuring a highly reactive azide group (-N₃) and an aldehyde group (-CHO)

positioned ortho to each other on a benzene ring. This unique structural arrangement makes it

an exceptionally versatile building block in modern organic and medicinal chemistry. The dual

reactivity of its functional groups allows for their participation in a wide array of chemical

transformations, often in a sequential or concerted manner, to construct complex molecular

architectures.[1]

The primary importance of 2-azidobenzaldehyde lies in its role as a key precursor for the

synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous

pharmaceuticals and bioactive compounds.[2][3][4] Its utility is particularly pronounced in the

construction of quinolines and quinazolines through innovative annulation strategies.[1][2][5]

The azide moiety serves as a precursor for nitrenes, a key functional group for Staudinger and

aza-Wittig reactions, and participates readily in 1,3-dipolar cycloadditions ("click chemistry").[2]

[6] The aldehyde group facilitates classical condensation and cyclization reactions. This guide

provides an in-depth overview of the synthesis, properties, and chemical applications of 2-
azidobenzaldehyde, tailored for professionals in chemical research and drug development.
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2-Azidobenzaldehyde is a solid at room temperature with well-defined physical properties.[7]

Its key characteristics are summarized in the tables below.

Table 1: Physicochemical Properties of 2-
Azidobenzaldehyde

Property Value

Molecular Formula C₇H₅N₃O

Molecular Weight 147.13 g/mol [7]

CAS Number 16714-25-3[7]

Appearance Solid

Melting Point 35 °C

XLogP3 2.3[7]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 2

Table 2: Spectroscopic Data for 2-Azidobenzaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b097285?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Azidobenzaldehyde
https://www.benchchem.com/product/b097285?utm_src=pdf-body
https://www.benchchem.com/product/b097285?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Azidobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Azidobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Azidobenzaldehyde
https://www.benchchem.com/product/b097285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Wavenumber/Shift Description

Infrared (IR) Spectroscopy ~2117-2136 cm⁻¹

Strong, sharp absorption

characteristic of the azide (N₃)

asymmetric stretch.[8]

~1685-1705 cm⁻¹

Strong absorption from the

carbonyl (C=O) stretch of the

aromatic aldehyde.[8][9][10]

¹H NMR Spectroscopy ~9.9-10.5 ppm
Singlet corresponding to the

aldehydic proton (-CHO).[10]

~7.2-8.0 ppm
Multiplets corresponding to the

four aromatic protons.

¹³C NMR Spectroscopy ~190-195 ppm
Signal for the aldehydic

carbonyl carbon.[10]

~120-140 ppm
Signals for the aromatic

carbons.

Mass Spectrometry (MS) m/z 147 Molecular ion peak [M]⁺.

m/z 119
Fragment corresponding to the

loss of N₂ ([M-N₂]⁺).

Synthesis of 2-Azidobenzaldehyde
2-Azidobenzaldehyde can be reliably synthesized via several common routes starting from

commercially available precursors.[2] The two most prevalent and effective methods are

detailed below.

Method 1: Synthesis from 2-Aminobenzaldehyde (via
Diazotization)
This classic approach utilizes a Sandmeyer-type reaction, which involves the diazotization of a

primary aromatic amine followed by displacement of the diazonium group with an azide ion.

This method is robust and widely applicable for the synthesis of various aryl azides.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.rsc.org/suppdata/d0/ra/d0ra08802a/d0ra08802a1.pdf
https://www.rsc.org/suppdata/d0/ra/d0ra08802a/d0ra08802a1.pdf
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://www.benchchem.com/product/b097285?utm_src=pdf-body
https://www.benchchem.com/product/b097285?utm_src=pdf-body
https://www.mdpi.com/1420-3049/29/6/1241
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol:

Diazotization: 2-Aminobenzaldehyde is dissolved in an aqueous solution of a strong mineral

acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of

sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature. The

reaction progress is monitored for the formation of the diazonium salt.

Azidation: In a separate flask, a solution of sodium azide (NaN₃) in water is prepared and

cooled. The freshly prepared, cold diazonium salt solution is added slowly to the sodium

azide solution. Vigorous nitrogen gas evolution is observed.

Workup: After the addition is complete and gas evolution has ceased, the reaction mixture is

stirred for a short period. The product is then extracted into an organic solvent (e.g., diethyl

ether or ethyl acetate). The organic layer is washed with water and brine, dried over

anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield

crude 2-azidobenzaldehyde.

Purification: The crude product can be purified by column chromatography on silica gel if

necessary.

Synthesis via Diazotization of 2-Aminobenzaldehyde.

Method 2: Synthesis from 2-Fluorobenzaldehyde
(Nucleophilic Aromatic Substitution)
This method involves the nucleophilic aromatic substitution (SₙAr) of a halogen, typically

fluorine, with sodium azide. The electron-withdrawing aldehyde group activates the ortho-

positioned fluorine for displacement. This is often a high-yielding and clean reaction.[2]

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, 2-

fluorobenzaldehyde (1.0 mmol) and sodium azide (NaN₃, 1.5 mmol) are dissolved in

anhydrous dimethyl sulfoxide (DMSO, 2 mL).[8]

Heating: The reaction mixture is heated in a sand bath to 70-90 °C for 2-3 hours. The

progress of the reaction is monitored by Thin Layer Chromatography (TLC).[8]
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Workup: After completion, the reaction mixture is cooled to room temperature and diluted

with deionized water. The aqueous phase is extracted several times with ethyl acetate.[8]

Purification: The combined organic fractions are washed with water and brine to remove

residual DMSO, then dried over anhydrous magnesium sulfate. The solvent is evaporated

under reduced pressure to afford the product, which can be further purified by column

chromatography if needed.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b097285#synthesis-and-properties-of-2-
azidobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b097285#synthesis-and-properties-of-2-azidobenzaldehyde
https://www.benchchem.com/product/b097285#synthesis-and-properties-of-2-azidobenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b097285?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

